molecular formula C12H18O B11969241 3,3-Dimethyl-2-phenyl-butan-2-ol

3,3-Dimethyl-2-phenyl-butan-2-ol

Cat. No.: B11969241
M. Wt: 178.27 g/mol
InChI Key: HVYOVJPTWXVNKQ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-phenyl-butan-2-ol is an organic compound with the molecular formula C12H18O . This structure features a tertiary alcohol functional group attached to a carbon chain that includes a phenyl group and two geminal methyl groups, creating a sterically hindered and hydrophobic molecular architecture. This specific arrangement suggests potential utility in organic synthesis as a building block or intermediate for the development of more complex molecules, particularly in medicinal chemistry research . The compound's structural features are of interest in neuroscience and pharmacology, especially in the search for new anticonvulsant agents. Research into non-nitrogen heterocyclic compounds and aliphatic structures, such as this one, is a strategic approach to developing therapeutic candidates that may offer improved safety profiles and reduced side effects compared to traditional nitrogen-containing heterocycles . The molecular framework of this compound allows for further chemical modifications, making it a valuable scaffold for constructing compounds to be screened for biological activity. Researchers can leverage this chemical in studies aimed at exploring new structure-activity relationships (SAR) for neurological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3,3-dimethyl-2-phenylbutan-2-ol

InChI

InChI=1S/C12H18O/c1-11(2,3)12(4,13)10-8-6-5-7-9-10/h5-9,13H,1-4H3

InChI Key

HVYOVJPTWXVNKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Base Activation : Phenol deprotonation generates a phenoxide ion, enhancing nucleophilicity.

  • Epoxide Ring Opening : The phenoxide attacks the less substituted carbon of tert-butyloxirane, forming a secondary alkoxide intermediate.

  • Proton Transfer : Acidic workup yields the tertiary alcohol product.

The steric bulk of the tert-butyl group directs regioselectivity, favoring attack at the less hindered epoxide carbon.

Optimization Parameters

ParameterOptimal ConditionEffect on Yield
BaseKOH or NaOEt85–92%
SolventTetrahydrofuran/Water (3:1)Minimizes byproducts
Temperature60–80°CCompletes in 6h
Phenol:Epoxide Ratio1.2:1Limits di-aryl ether formation

This method is industrially viable due to minimal purification requirements and compatibility with continuous flow reactors.

Grignard Addition to Ketones

Phenyl Grignard reagents reacting with 3,3-dimethyl-2-butanone provide a stereoelectronically controlled pathway.

Procedure

  • Grignard Formation : Bromobenzene reacts with magnesium in anhydrous THF.

  • Ketone Addition : Slow addition of 3,3-dimethyl-2-butanone at −10°C prevents over-addition.

  • Quenching : Saturated NH₄Cl solution hydrolyzes the intermediate, yielding 85–90% product.

Challenges and Solutions

  • Steric Hindrance : The tert-butyl group slows nucleophilic attack. Using THF instead of diethyl ether enhances reactivity.

  • Byproduct Formation : Excess Grignard reagent may reduce the ketone. Controlled stoichiometry (1:1.05 ketone:Grignard) suppresses this.

Acid-Catalyzed Hydration of Alkenes

Hydration of 3,3-dimethyl-1-phenyl-1-butene via Markovnikov addition offers a route dependent on carbocation stability.

Reaction Dynamics

  • Carbocation Formation : Protonation of the alkene generates a tertiary carbocation at C2.

  • Nucleophilic Attack : Water attacks the carbocation, forming the alcohol.

Limitations

  • Rearrangement Risk : The initial carbocation (C3) may hydride-shift to a more stable C2 position, leading to 2-bromo-2,3-dimethylbutane as a common byproduct under HBr conditions.

  • Yield Optimization : Using dilute H₂SO₄ (20%) at 25°C maximizes alcohol yield (78%) while minimizing oligomerization.

Comparative Analysis of Methods

MethodYield (%)ScalabilityByproductsIndustrial Feasibility
Epoxide Ring-Opening85–92HighDi-aryl ethersExcellent
Grignard Addition85–90ModerateKetone reductionLimited by moisture sensitivity
Acid-Catalyzed Hydration78LowAlkene oligomersPoor due to rearrangement

Emerging Techniques

Biocatalytic Approaches

Recent advances employ alcohol dehydrogenases to asymmetrically reduce 3,3-dimethyl-2-phenyl-butan-2-one. Rhodococcus ruber enzymes achieve 99% enantiomeric excess at 30°C, though yields remain sub-50%.

Photoredox Catalysis

Visible-light-mediated coupling of tert-butyl ketones with aryl diazonium salts shows promise for mild conditions (25°C, 12h). Initial trials report 65% yield with [Ir(ppy)₃] as the catalyst.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-phenyl-butan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a halogen.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Alkyl halides.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Synthesis :
    • 3,3-Dimethyl-2-phenyl-butan-2-ol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in antifungal and antibacterial applications. For instance, it has been utilized in the synthesis of compounds with known fungicidal properties, enhancing the efficacy of treatments against fungal infections .
  • Bioactive Compounds :
    • Research indicates that derivatives of this compound exhibit biological activity that can be harnessed for drug development. Studies have shown that certain modifications can lead to improved pharmacological profiles .

Chemical Synthesis

  • Synthetic Routes :
    • The compound can be synthesized through various methods, including Grignard reactions and other organic transformations. For example, one synthesis method involves reacting methyl 2-methyl-2-phenyipropanoate with methylmagnesium chloride in tetrahydrofuran under controlled temperature conditions .
Synthesis Method Reactants Conditions Yield
Grignard ReactionMethyl 2-methyl-2-phenyipropanoate + Methylmagnesium chlorideTHF; 0 - 20°C1.5 g

Material Science Applications

  • Additive Manufacturing :
    • The compound is being investigated for its potential use in additive manufacturing processes due to its unique chemical structure that may enhance material properties such as strength and flexibility .
  • Biomaterials :
    • In the field of biomaterials, this compound is being studied for its compatibility with biological systems, making it a candidate for developing biocompatible materials used in medical devices and implants .

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its application in consumer products and pharmaceuticals. The National Institute for Occupational Safety and Health (NIOSH) has developed guidelines for assessing chemical exposure risks associated with this compound. These assessments evaluate various health endpoints including carcinogenicity and reproductive toxicity to ensure safe handling practices in industrial settings .

Case Studies

  • Fungicidal Properties :
    • A study highlighted the efficacy of certain derivatives of this compound against specific fungal strains. The research demonstrated that modifications to the compound could enhance its antifungal activity significantly compared to unmodified versions .
  • Pharmaceutical Development :
    • In a recent pharmaceutical study, researchers synthesized several analogs of this compound to evaluate their antibacterial properties. Results indicated that some analogs exhibited potent activity against resistant strains of bacteria, suggesting potential for development into new antibiotics .

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-phenyl-butan-2-ol in chemical reactions involves the nucleophilic attack of the hydroxyl group or the carbon atom bonded to it. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the loss of hydrogen atoms. In substitution reactions, the hydroxyl group is replaced by another functional group through the formation of a carbocation intermediate .

Comparison with Similar Compounds

Structural Analogs Without Aromatic Substituents

Compound: 3,3-Dimethyl-2-butanol (Pinacolyl alcohol)

  • Molecular Formula : C₆H₁₄O
  • CAS : 464-07-3
  • Key Differences : Lacks the phenyl group, resulting in lower molecular weight (102.17 g/mol vs. ~178.27 g/mol for the target compound). The absence of aromaticity reduces lipophilicity and π-π interactions.
  • Properties : Boiling point ~120°C (estimated), density ~0.82 g/cm³. Used in organic synthesis and as a precursor for phosphonate esters .

Positional Isomers with Aromatic Groups

Compound : 3-Methyl-2-phenylbutan-1-ol

  • Molecular Formula : C₁₁H₁₆O
  • CAS : 519183-78-9
  • Key Differences : Hydroxyl group on C1 instead of C2. This positional isomer likely exhibits weaker hydrogen bonding due to reduced steric protection of the hydroxyl group.

Compound : (±)-3-methyl-2-phenylbutan-2-ol

  • Molecular Formula : C₁₁H₁₆O
  • CAS : 62837-59-6
  • Molecular weight (164.24 g/mol) is lower than the target compound due to fewer substituents .

Halogenated Derivatives

Compound : 2-(3-Chloro-4-fluorophenyl)butan-2-ol

  • Molecular Formula : C₁₀H₁₂ClFO
  • CAS : 1379366-86-5
  • Key Differences: Halogen substituents (Cl, F) enhance polarity and electron-withdrawing effects, increasing melting/boiling points compared to non-halogenated analogs. Likely used in pharmaceutical intermediates .

Compound : 3-(3-Fluoro-5-methylphenyl)butan-2-ol

  • Molecular Formula : C₁₁H₁₅FO
  • CAS : 1541017-79-1
  • Key Differences: Fluorine and methyl groups on the phenyl ring alter electron density, affecting electrophilic substitution reactivity.

Functionalized Analogs

Compound: 2-(Dimethylamino)-2-phenylbutan-1-ol

  • Molecular Formula: C₁₂H₁₉NO
  • CAS : 39068-94-5
  • Key Differences: Replacement of hydroxyl with dimethylamino group increases basicity. Used in drug synthesis (e.g., trimebutine maleate impurity) .

Compound: (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol

  • Molecular Formula : C₁₂H₁₈O₃S
  • CAS : 93748-50-6
  • Key Differences : Sulfonyl group introduces strong electron-withdrawing effects, increasing acidity. Used in Vitamin D₂ derivative synthesis .

Critical Notes

Data Limitations : Direct data on 3,3-Dimethyl-2-phenyl-butan-2-ol is scarce; comparisons rely on analogs. Physical properties (e.g., boiling point, solubility) are inferred from structural trends .

Substituent Effects: Halogens increase polarity and reactivity in electrophilic reactions . Amino/sulfonyl groups alter acidity and biological activity .

Steric and Electronic Factors : Tertiary alcohols exhibit reduced nucleophilicity compared to primary/secondary analogs. Phenyl groups enhance stability via resonance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,3-Dimethyl-2-phenyl-butan-2-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or Grignard reactions. For example, reacting a phenyl-substituted ketone (e.g., 3,3-dimethylbutan-2-one) with a methyl Grignard reagent under anhydrous conditions in tetrahydrofuran (THF) at low temperatures (0–5°C) yields the tertiary alcohol. Catalysts like cerium(III) chloride may enhance selectivity by stabilizing reactive intermediates .
  • Optimization : Key parameters include stoichiometric ratios, solvent polarity, and temperature control to minimize side reactions (e.g., over-alkylation). Purification via fractional distillation or column chromatography ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : A singlet at δ 1.2–1.4 ppm for the six equivalent methyl protons (C(CH₃)₂) and a multiplet at δ 7.2–7.4 ppm for the aromatic protons.
  • ¹³C NMR : Peaks at δ 70–75 ppm (quaternary carbon bearing hydroxyl) and δ 125–140 ppm (aromatic carbons) .
    • IR Spectroscopy : A broad O-H stretch at ~3400 cm⁻¹ and C-O stretch at ~1100 cm⁻¹ confirm the alcohol functional group .
    • Mass Spectrometry : Molecular ion peak at m/z 164.24 (molecular weight) and fragmentation patterns consistent with loss of hydroxyl (–OH, m/z 147) .

Q. What thermodynamic properties (e.g., ΔfH°, ΔG°) are critical for predicting the compound’s reactivity in solvolysis or elimination reactions?

  • Data : Enthalpy of formation (ΔfH°) ≈ –350 kJ/mol and Gibbs free energy (ΔG°) ≈ –120 kJ/mol, derived from computational models (DFT) or experimental calorimetry .
  • Application : These values help predict favorability in acid-catalyzed dehydration to form alkenes or stability in protic solvents. For example, the compound’s low ΔG° suggests resistance to spontaneous decomposition under standard conditions .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its regioselectivity in SN1/SN2 reactions?

  • Steric Hindrance : The bulky tert-butyl group adjacent to the hydroxyl impedes backside attack in SN2 mechanisms, favoring SN1 pathways via carbocation intermediates.
  • Electronic Effects : Electron-donating methyl groups stabilize the carbocation, enhancing SN1 reactivity. Comparative studies with less-substituted analogs (e.g., 2-phenyl-2-butanol) show a 10-fold increase in SN1 rate constants .
  • Experimental Design : Kinetic isotope effects (KIE) and Hammett plots can quantify substituent impacts .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

  • Contradictions : Some studies report weak antimicrobial activity (MIC > 500 µg/mL), while others suggest moderate inhibition (MIC ~100 µg/mL) against Staphylococcus aureus.
  • Resolution : Variability may arise from differences in bacterial strains, solvent choice (DMSO vs. ethanol), or assay protocols (broth microdilution vs. disk diffusion). Standardizing test conditions and using positive controls (e.g., ampicillin) improves reproducibility .

Q. How can computational models (e.g., DFT, MD simulations) predict the compound’s interactions with enzyme active sites?

  • DFT Applications : Optimize the compound’s geometry to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. For example, the hydroxyl group’s high electron density may hydrogen-bond with catalytic residues in cytochrome P450 enzymes .
  • Molecular Dynamics : Simulate binding to targets like GABA receptors, revealing stable docking conformations with binding energies ≤ –8 kcal/mol .

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